2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide
CAS No.: 696648-37-0
Cat. No.: VC14863217
Molecular Formula: C17H13ClN4O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696648-37-0 |
|---|---|
| Molecular Formula | C17H13ClN4O3 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 2-chloro-N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H13ClN4O3/c18-13-9-5-4-8-12(13)17(24)20-16-15(21-25-22-16)19-14(23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,23)(H,20,22,24) |
| Standard InChI Key | VLZZFNREYRKHPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Introduction
2-Chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to a class of benzamide derivatives that incorporate oxadiazole moieties, known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis of 2-Chloro-N-{4-[(Phenylacetyl)amino]-1,2,5-Oxadiazol-3-yl}benzamide
The synthesis of this compound typically involves several key steps, including the introduction of oxadiazole and benzamide functionalities. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Synthesis Steps
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Preparation of Oxadiazole Intermediate: The synthesis begins with the preparation of an oxadiazole intermediate, which involves the reaction of appropriate precursors under controlled conditions.
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Introduction of Benzamide Functionality: The benzamide group is introduced through a condensation reaction, often involving chloroacetyl chloride or similar reagents.
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Final Assembly: The final step involves the assembly of the complete molecule by linking the oxadiazole and benzamide components.
Biological Activities and Potential Applications
This compound is of interest due to its potential biological activities, including antimicrobial and anticancer effects. The presence of the oxadiazole ring and the chloro substituent are key factors contributing to these properties.
Antimicrobial Activity
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Mechanism: The compound may interact with bacterial or fungal targets, disrupting essential cellular processes.
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Potential Use: It could be developed as a novel antimicrobial agent, addressing drug resistance issues.
Anticancer Activity
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Mechanism: The compound may inhibit cancer cell growth by interacting with specific cellular targets involved in proliferation.
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Potential Use: It could serve as a lead compound for developing new anticancer drugs.
Spectroscopic Analysis
Spectroscopic techniques such as NMR and IR are essential for characterizing the compound's structure and properties. These methods provide detailed information about the molecular structure and functional groups present.
Chromatographic Analysis
Chromatographic methods like HPLC are used to assess purity and optimize synthesis conditions. This ensures that the final product meets the required standards for further biological evaluation.
Molecular Modeling and Docking Studies
Molecular docking studies can provide insights into how the compound interacts with biological targets at the molecular level. This information is crucial for understanding its mechanism of action and optimizing its pharmacological potential .
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